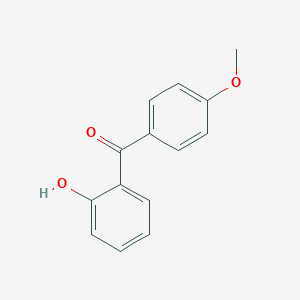

Benzophenone, 2-hydroxy-4'-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

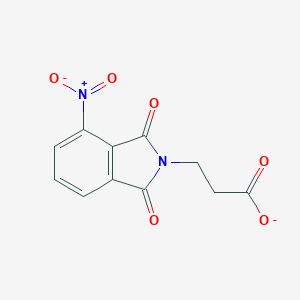

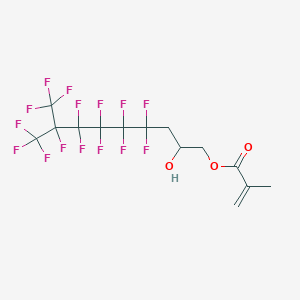

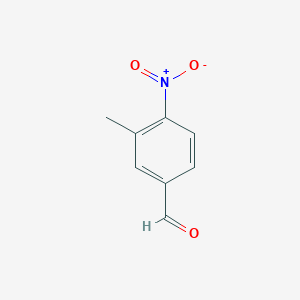

Benzophenone, 2-hydroxy-4'-methoxy-, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens, cosmetics, and other personal care products as a UV filter to protect the skin from harmful UV radiation. Oxybenzone is a colorless to pale yellow crystalline solid with a molecular weight of 228.24 g/mol and a melting point of 62-65°C.

Mécanisme D'action

Oxybenzone absorbs UV radiation in the range of 280-320 nm and undergoes a photochemical reaction to form an excited state. This excited state can either relax back to the ground state by emitting fluorescence or undergo further photochemical reactions to generate reactive species such as singlet oxygen and free radicals. These reactive species can cause damage to biomolecules such as DNA, proteins, and lipids, leading to cell death, mutagenesis, and carcinogenesis. However, Benzophenone, 2-hydroxy-4'-methoxy- has been shown to have a low potential for generating reactive species and causing phototoxicity compared to other benzophenones.

Effets Biochimiques Et Physiologiques

Oxybenzone has been reported to have estrogenic activity and can bind to the estrogen receptors in vitro. However, the extent of its estrogenic activity in vivo and its potential effects on human health are still under debate. Oxybenzone has also been shown to penetrate the skin and accumulate in various tissues such as the liver, kidney, and adipose tissue. Its potential toxicity and accumulation in the body have raised concerns about its safety for use in personal care products.

Avantages Et Limitations Des Expériences En Laboratoire

Oxybenzone is a widely used UV filter in personal care products, and its availability and purity make it a suitable model compound for studying the photostability, photochemistry, and phototoxicity of benzophenones. However, the potential for Benzophenone, 2-hydroxy-4'-methoxy- to generate reactive species and cause phototoxicity is lower than other benzophenones, which limits its use as a representative compound for the class of benzophenones.

Orientations Futures

Further research is needed to understand the potential health effects of Benzophenone, 2-hydroxy-4'-methoxy- and its accumulation in the body. The development of alternative UV filters that are safer and more effective than Benzophenone, 2-hydroxy-4'-methoxy- is also an area of active research. The use of Benzophenone, 2-hydroxy-4'-methoxy- in personal care products is regulated by various agencies such as the FDA and the EU, and the implementation of stricter regulations and guidelines for its use and disposal is necessary to reduce its environmental impact.

In conclusion, Benzophenone, 2-hydroxy-4'-methoxy- is a widely used organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of Benzophenone, 2-hydroxy-4'-methoxy- for human health and the environment.

Applications De Recherche Scientifique

Oxybenzone has been extensively studied for its UV-absorbing properties and its potential effects on human health and the environment. It has been used as a standard reference compound in various analytical techniques such as HPLC, GC-MS, and LC-MS for the detection and quantification of benzophenones in environmental and biological samples. Oxybenzone has also been used as a model compound to study the photostability, photochemistry, and phototoxicity of benzophenones in different matrices.

Propriétés

Numéro CAS |

18733-07-8 |

|---|---|

Nom du produit |

Benzophenone, 2-hydroxy-4'-methoxy- |

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |

Clé InChI |

MPOIUZCYWIPYNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

Autres numéros CAS |

18733-07-8 |

Synonymes |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)